molecular formula C14H17N3OS2 B14705277 6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2h)-one CAS No. 23469-27-4

6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2h)-one

Cat. No.: B14705277
CAS No.: 23469-27-4
M. Wt: 307.4 g/mol
InChI Key: CDPWEKFMAGUZJW-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where a triazine derivative is reacted with benzyl mercaptan and butyl mercaptan in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various alkyl or aryl derivatives depending on the substituents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is not well-documented. it is likely to interact with biological molecules through its sulfur and nitrogen atoms, which can form covalent bonds or coordinate with metal ions. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzylsulfanyl)-1,2,4-triazin-3(2H)-one: Lacks the butylsulfanyl group, which may affect its chemical reactivity and biological activity.

    5-(Butylsulfanyl)-1,2,4-triazin-3(2H)-one: Lacks the benzylsulfanyl group, which may influence its properties and applications.

    1,2,4-Triazin-3(2H)-one: The parent compound without any sulfanyl groups, which serves as a basic scaffold for further functionalization.

Uniqueness

6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of both benzylsulfanyl and butylsulfanyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

CAS No.

23469-27-4

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

6-benzylsulfanyl-5-butylsulfanyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C14H17N3OS2/c1-2-3-9-19-12-13(16-17-14(18)15-12)20-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18)

InChI Key

CDPWEKFMAGUZJW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=O)NN=C1SCC2=CC=CC=C2

Origin of Product

United States

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